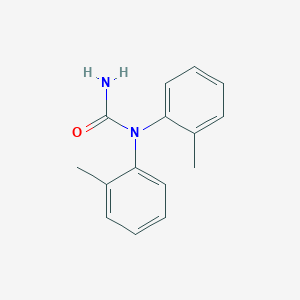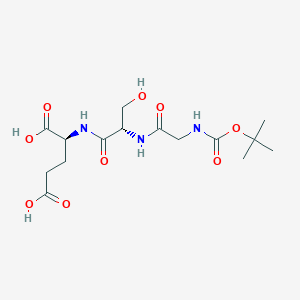![molecular formula C20H27ClN4O B14487740 Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl- CAS No. 63719-41-5](/img/structure/B14487740.png)
Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N’-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-: is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a chlorinated ergoline moiety and diethyl substitution on the urea group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives typically involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, such as ammonium carbamate . This process involves a nucleophilic addition of ammonia to an isocyanate intermediate generated in situ by a Hofmann rearrangement of the starting amide . Another method includes the reaction of (thio)isocyanates with amines in water, which offers a sustainable and chemoselective synthesis of unsymmetrical ureas .
Industrial Production Methods: Industrial production of urea derivatives often employs carbonylation reactions. For example, the Pd/C-catalyzed carbonylation of aliphatic and aromatic azides in the presence of amines under CO atmosphere provides functionalized unsymmetrical ureas . Additionally, the use of indium triflate catalyzes the synthesis of primary carbamates from alcohols and urea as an eco-friendly carbonyl source .
Análisis De Reacciones Químicas
Types of Reactions: Urea derivatives undergo various chemical reactions, including:
Oxidation: Urea can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert urea derivatives into amines or other reduced forms.
Substitution: Urea derivatives can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions vary widely but can include amines, carbamates, and other substituted urea derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, urea derivatives are used as intermediates in the synthesis of various organic compounds. They are also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, urea derivatives are investigated for their potential as enzyme inhibitors and their role in metabolic pathways. They are also used in the study of protein folding and stability .
Medicine: Medically, urea derivatives have been explored for their therapeutic potential in treating diseases such as cancer, diabetes, and infectious diseases. They are also used in the formulation of pharmaceuticals and as active ingredients in topical treatments .
Industry: Industrially, urea derivatives are used in the production of resins, plastics, and fertilizers. They are also employed in the manufacture of adhesives, coatings, and other materials .
Mecanismo De Acción
The mechanism of action of urea derivatives involves their interaction with specific molecular targets and pathways. For example, in the treatment of hyponatremia, urea normalizes serum sodium by inducing osmotic excretion of free water without associated electrolyte depletion . Additionally, urea derivatives can act as enzyme inhibitors, blocking the activity of specific enzymes involved in disease processes .
Comparación Con Compuestos Similares
Thiourea: Similar to urea but contains sulfur instead of oxygen.
Hydroxycarbamide: A hydroxylated derivative of urea used in medical treatments.
Carbamide Peroxide: A urea derivative used in dental and medical applications.
Uniqueness: Urea, N’-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl- is unique due to its chlorinated ergoline structure and diethyl substitution, which confer specific chemical and biological properties not found in other urea derivatives .
Propiedades
Número CAS |
63719-41-5 |
|---|---|
Fórmula molecular |
C20H27ClN4O |
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
3-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea |
InChI |
InChI=1S/C20H27ClN4O/c1-4-25(5-2)20(26)22-12-9-14-13-7-6-8-16-18(13)15(19(21)23-16)10-17(14)24(3)11-12/h6-8,12,14,17,23H,4-5,9-11H2,1-3H3,(H,22,26)/t12-,14+,17+/m0/s1 |
Clave InChI |
CAAIBBKCCFZQEK-DXCKQFNASA-N |
SMILES isomérico |
CCN(CC)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=C(NC4=CC=CC2=C34)Cl)N(C1)C |
SMILES canónico |
CCN(CC)C(=O)NC1CC2C(CC3=C(NC4=CC=CC2=C34)Cl)N(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



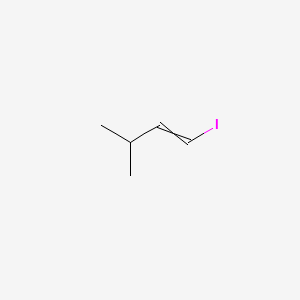
![4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine](/img/structure/B14487682.png)
![3-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14487687.png)

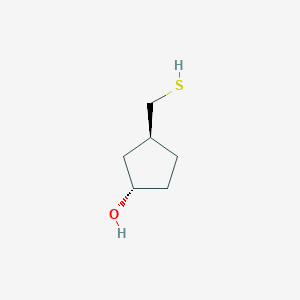
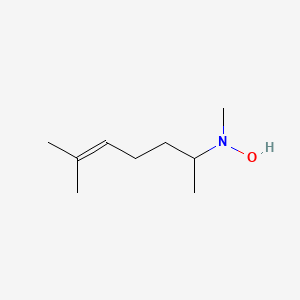
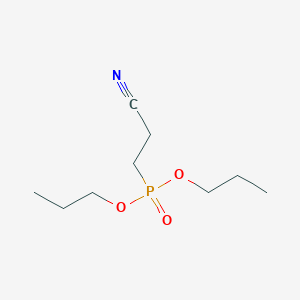


![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
